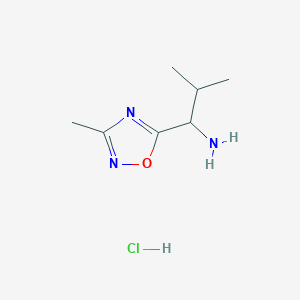
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H17F4N3O2 and its molecular weight is 383.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting with the construction of the 6-Ethyl-5-fluoropyrimidin-4-yl intermediate. This intermediate is then linked to pyrrolidine through a nucleophilic substitution reaction. Finally, the methanone group is incorporated, resulting in the target compound. Key reaction conditions include controlled temperatures, specific solvents, and catalysts to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may leverage flow chemistry techniques for enhanced efficiency and scalability. Continuous flow reactors can maintain optimal reaction conditions, leading to consistent quality and yield. Industrial processes prioritize sustainability and cost-effectiveness, utilizing green chemistry principles wherever possible.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation, especially at the methanone group, leading to the formation of various oxidized derivatives.
Reduction: Reductive conditions may target the pyrimidine ring or the methanone group, altering the compound’s properties.
Substitution: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as ammonia (NH3) and hydroxide (OH-) are frequently used under mild to moderate conditions.
Major Products:
Oxidation products include carboxylic acids and ketones.
Reduction products may yield alcohols and amines.
Substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: The compound serves as a precursor or intermediate in the synthesis of complex organic molecules, contributing to the development of new materials and catalysts.
Biology: Its structural analogs may exhibit biological activity, making it valuable in drug discovery and design.
Medicine: Potential pharmacological activities include anti-inflammatory, antiviral, and anticancer properties, subject to ongoing research and clinical trials.
Industry: Its unique chemical properties are leveraged in the production of specialty chemicals and advanced materials.
作用機序
Molecular Targets and Pathways: The compound's activity, particularly in biological contexts, often involves interactions with specific enzymes or receptors. Its fluorinated groups and methanone moiety can enhance binding affinity and specificity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling and metabolic processes.
類似化合物との比較
2-(Trifluoromethyl)benzylamine
6-Ethyl-5-fluoropyrimidine
1-Pyrrolidinyl(phenyl)methanone
Uniqueness: Unlike its analogs, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone combines both fluorinated aromatic and pyrimidine moieties, providing unique electronic properties and reactivity patterns. Its structure allows for diverse interactions in chemical and biological systems, distinguishing it from other compounds.
特性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c1-2-14-15(19)16(24-10-23-14)27-11-7-8-25(9-11)17(26)12-5-3-4-6-13(12)18(20,21)22/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUOWKPFLPDRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/new.no-structure.jpg)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)


![ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate](/img/structure/B2928448.png)


![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2928452.png)
![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)
![2-[(3-BROMOPHENYL)AMINO]-N-ETHYLPYRIDINE-3-SULFONAMIDE](/img/structure/B2928455.png)


